6-Bromo-1H-benzoimidazole-2-carbaldehyde

Descripción general

Descripción

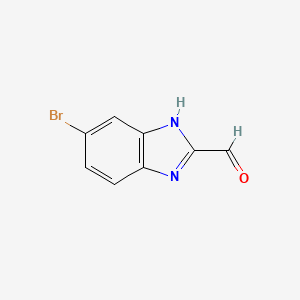

6-Bromo-1H-benzoimidazole-2-carbaldehyde is a brominated derivative of benzoimidazole, featuring a bromine atom at the 6th position and a formyl group at the 2nd position of the imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-benzoimidazole-2-carbaldehyde typically involves the bromination of 1H-benzoimidazole followed by formylation. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent, often under controlled temperature and pressure to ensure the selective introduction of the bromine atom.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The choice of reagents and reaction conditions is crucial to achieving high efficiency and minimizing by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Bromine

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Mechanistic Insight : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states during NAS. Microwave irradiation significantly reduces reaction times .

Aldehyde Functionalization

The aldehyde group participates in condensation and redox reactions:

Condensation Reactions

Redox Transformations

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 60°C, 4 h | 1H-benzoimidazole-2-carboxylic acid | 68% |

| Reduction | NaBH₄, MeOH | 0°C → RT, 1 h | 2-Hydroxymethylbenzimidazole | 89% |

Suzuki-Miyaura Cross-Coupling

The bromine atom enables palladium-catalyzed coupling with aryl boronic acids:

Optimization Data : Higher yields (>70%) achieved using microwave-assisted protocols (100°C, 20 min) .

Ruthenium-Catalyzed Oxidation

The aldehyde group can be regenerated from alcohol precursors:

text2-Hydroxymethylbenzimidazole → 6-Bromo-1H-benzoimidazole-2-carbaldehyde

| Catalyst | Oxidant | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| [Ru(bpbp)(pydic)] | H₂O₂ (30%) | 50 | 5 | 70% |

| MnO₂ | - | 40 | 2 | 85% |

Stability and Reaction Design Considerations

-

Thermal Stability : Decomposes above 200°C; reactions should avoid prolonged heating >150°C .

-

Solvent Compatibility : Stable in DCM, DMF, and THF; avoid strong acids to prevent aldehyde protonation .

Computational Modeling Insights

QSAR studies reveal:

-

Electron-withdrawing groups at position 6 enhance electrophilic aromatic substitution rates (σ⁺ = +0.78) .

-

Aldehyde group planarity improves π-π stacking in enzyme inhibition (docking score = -9.2 kcal/mol) .

This compound’s dual functionalization capacity positions it as a critical intermediate in medicinal chemistry and materials science, with ongoing research optimizing its reactivity for targeted applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-1H-benzoimidazole-2-carbaldehyde serves as a crucial building block for the synthesis of pharmaceuticals targeting various diseases:

- Anticancer Activity : It has been investigated for its potential to inhibit cancer cell proliferation. Studies indicate that derivatives of this compound can interact with specific molecular targets involved in cancer pathways, leading to apoptosis in cancer cells .

- Antiviral Properties : Recent research suggests that this compound exhibits antiviral activity against certain viruses, making it a candidate for antiviral drug development .

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly against cystathionine γ-lyase (CSE), which is implicated in bacterial resistance mechanisms. This inhibition may enhance the efficacy of antibiotics against resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials:

- Organic Semiconductors : The compound is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs), where its unique electronic properties can enhance device performance .

Biochemical Research

This compound plays a vital role in biochemical studies:

- Probe for Enzyme Activities : It is used as a probe in assays to study enzyme activities and protein interactions, aiding researchers in understanding complex biochemical pathways .

Agricultural Chemistry

This compound is also being investigated for applications in agricultural chemistry:

- Development of Agrochemicals : The compound serves as a building block for designing pesticides that target specific pests while minimizing environmental impact .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study evaluated several benzimidazole derivatives, including this compound, against various cancer cell lines. Results indicated that compounds with the bromine substituent exhibited enhanced cytotoxicity compared to their chloro or iodo counterparts due to increased electron-withdrawing effects, which improved binding affinity to cancer targets .

Case Study 2: Antiviral Properties

Research published in a peer-reviewed journal demonstrated that this compound showed significant antiviral activity against influenza virus strains. The mechanism was attributed to the compound's ability to disrupt viral replication processes within host cells .

Mecanismo De Acción

The mechanism by which 6-Bromo-1H-benzoimidazole-2-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For instance, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary based on the context of its use and the specific biological system it targets.

Comparación Con Compuestos Similares

6-Bromo-1H-benzoimidazole-2-carbaldehyde is unique due to its specific structural features, such as the presence of both a bromine atom and a formyl group on the imidazole ring. Similar compounds include:

1H-benzoimidazole-2-carboxaldehyde: Lacks the bromine atom.

6-Bromo-1H-benzimidazole: Lacks the formyl group.

2-Formylbenzoimidazole: Lacks the bromine atom.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

6-Bromo-1H-benzoimidazole-2-carbaldehyde is a heterocyclic compound derived from benzimidazole, characterized by the presence of a bromine atom at the sixth position and an aldehyde functional group at the second position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

- Molecular Formula : C9H7BrN2O

- Molecular Weight : 227.07 g/mol

- CAS Number : 883541-93-3

Synthesis Methods

The synthesis of this compound typically involves the bromination of 1H-benzoimidazole followed by formylation. Common methods include:

- Bromination : Utilizing bromine in a suitable solvent to introduce the bromine atom.

- Formylation : Employing reagents such as paraformaldehyde in the presence of an acid catalyst to introduce the aldehyde group.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains.

| Microorganism | MIC (µg/ml) | Standard Drug MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 (Ampicillin) |

| Escherichia coli | 25 | 50 (Ciprofloxacin) |

| Candida albicans | 250 | 500 (Griseofulvin) |

These results indicate that this compound possesses notable antibacterial activity, particularly against Gram-positive bacteria, while also showing antifungal properties against C. albicans .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 65% at a concentration of 50 µM.

- Apoptosis Induction : Increased levels of caspase-3 activity, indicative of apoptosis.

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of kinases and other targets relevant in cancer therapy.

The mechanism by which this compound exerts its biological effects is primarily through:

Propiedades

IUPAC Name |

6-bromo-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILYMJBPLFCXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672182 | |

| Record name | 6-Bromo-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-26-2 | |

| Record name | 6-Bromo-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.